molecular formula C9H8N2O2 B1330449 Methyl 1H-benzo[d]imidazole-2-carboxylate CAS No. 5805-53-8

Methyl 1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B1330449
CAS No.: 5805-53-8
M. Wt: 176.17 g/mol
InChI Key: LKUBWDNDGBVKFK-UHFFFAOYSA-N
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Description

Methyl 1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole ring system with a methyl ester group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of o-phenylenediamine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazole-2-methanol.

Scientific Research Applications

Chemical Synthesis

Methyl 1H-benzo[d]imidazole-2-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound can be employed to create more complex structures through various reactions, such as cyclization and substitution.
  • Ligand in Coordination Chemistry : It acts as a ligand, facilitating the formation of metal complexes which are important in catalysis and material science.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies show that this compound has effective antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Antifungal Activity : Its efficacy against fungal infections has been documented, indicating potential applications in treating fungal diseases.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. It is believed to function as a microtubule-targeting agent, disrupting cell division processes .

Pharmaceutical Development

In the pharmaceutical industry, this compound is recognized for:

  • Precursor in Drug Synthesis : It is used as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including parasitic infections and cancers .
  • Enhancing Drug Efficacy : The compound's unique chemical properties allow it to improve the efficacy of drugs by modulating specific biological pathways .

Industrial Applications

The compound also finds applications in industrial settings:

  • Production of Dyes and Pigments : Its chemical structure allows it to be used in creating vibrant dyes and pigments for various applications.
  • Material Science : this compound is explored for its properties in developing advanced materials, particularly in coatings and polymers that require enhanced durability .

Case Study 1: Anticancer Efficacy

A study highlighted the anticancer properties of this compound, demonstrating its ability to induce apoptosis in cancer cells through microtubule disruption. The results showed a significant reduction in cell viability in treated groups compared to controls.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria. The study reported a notable decrease in bacterial growth rates when exposed to varying concentrations of this compound, suggesting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Methyl 1H-benzo[d]imidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:

    Benzimidazole-2-carboxylic acid: Lacks the methyl ester group and has different solubility and reactivity properties.

    2-Methylbenzimidazole: Has a methyl group at the 2-position but lacks the ester functionality.

    1H-Benzimidazole-2-carboxamide: Contains an amide group instead of an ester, leading to different biological activities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .

Biological Activity

Methyl 1H-benzo[d]imidazole-2-carboxylate is a member of the benzimidazole family, a class of compounds known for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

This compound has the molecular formula C10H9N2O2C_{10}H_{9}N_{2}O_{2} and a molecular weight of approximately 189.19 g/mol. The structure features a benzimidazole core, which is pivotal in its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study compared its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL
Candida albicans32 μg/mL

These findings suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Antifungal Activity

The antifungal potential of this compound was evaluated against several fungal strains. The compound demonstrated activity comparable to standard antifungal agents, with notable effects against Candida albicans and Aspergillus niger.

Anticancer Activity

This compound has been studied for its anticancer properties, particularly in relation to hepatocellular carcinoma (HepG2) cells. In vitro studies revealed that treatment with the compound resulted in:

  • Cell Cycle Arrest : Flow cytometry analysis indicated a significant increase in cells arrested in the G1 phase from 52.39% (control) to 72.13% (treated) after exposure to the compound at its IC50 concentration for 24 hours .
  • Induction of Apoptosis : The compound was found to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. Specifically, caspase-3 levels increased approximately 3.9-fold and Bax levels increased by 7.22-fold in treated cells compared to controls .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate cellular pathways associated with growth and apoptosis.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that substituents on the benzimidazole ring can significantly influence antimicrobial and anticancer efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : A study involving HepG2 cells demonstrated that treatment with this compound led to significant apoptosis induction, evidenced by increased levels of apoptotic markers and cell cycle alterations .
  • Antimicrobial Testing : In another study, the compound was tested against multidrug-resistant bacterial strains, showing promising results that warrant further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 1H-benzo[d]imidazole-2-carboxylate and its derivatives?

The synthesis typically involves multi-step reactions starting from o-phenylenediamine. For example, in a four-step protocol: (1) Reaction with carbon disulfide and KOH yields 1H-benzo[d]imidazole-2-thiol. (2) Hydrazine hydrate in methanol generates 2-hydrazinyl derivatives. (3) Condensation with aromatic aldehydes/ketones forms hydrazinecarboxamide intermediates. (4) Final derivatives are synthesized via cyclization or coupling reactions . Characterization employs IR (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H), and mass spectrometry (ESI-MS) .

Q. Which spectroscopic techniques are critical for structural validation of benzimidazole derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., S-H, N-H, C=O).
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ7.0–8.5, NH signals at δ10–12). ¹³C NMR confirms aromatic carbons (δ115–155) and carbonyl groups (δ160–170) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Elemental analysis (±0.4% deviation) ensures purity .

Q. What intermediates are commonly generated during benzimidazole synthesis?

Key intermediates include:

  • 1H-benzo[d]imidazole-2-thiol : Synthesized from o-phenylenediamine and CS₂.
  • 2-Hydrazinyl-1H-benzo[d]imidazole : Formed via hydrazine substitution.
  • Hydrazinecarboxamide derivatives : Intermediate for further functionalization .

Advanced Research Questions

Q. How can computational modeling optimize the design of benzimidazole-based EGFR inhibitors?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to EGFR active sites. ADMET analysis predicts pharmacokinetic properties (e.g., logP for lipophilicity, PSA for membrane permeability). Substituent effects (e.g., electron-withdrawing groups at R3/R4) enhance binding via π-π stacking or hydrogen bonding . For example, chloro or methyl groups improve inhibitory activity by 20–30% compared to unsubstituted analogs .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Technique Validation : Discrepancies in NMR shifts (e.g., δ12.31 vs. δ10.93 for NH/S-H) are resolved by comparing IR (N-H stretches) and HRMS data .
  • 2D NMR : COSY and HSQC confirm proton-proton correlations and carbon assignments. For example, ¹H-¹³C HSQC distinguishes aromatic carbons from imine groups .
  • Crystallography : SHELX-refined X-ray structures (e.g., CCDC entries) provide definitive bond lengths/angles .

Q. How do solvation models (e.g., COSMO) improve DFT predictions for benzimidazole derivatives?

The Conductor-like Screening Model (COSMO) accounts for solvent effects in quantum calculations. For example, polarizable continuum models (PCM) adjust HOMO-LUMO gaps by 0.2–0.5 eV in aqueous solutions, improving correlation with experimental redox potentials . Applications include predicting charge-transfer properties in optoelectronic studies .

Q. What mechanisms underlie the tubulin polymerization inhibition by benzimidazole analogs in cancer research?

Fluorescence-based tubulin polymerization assays (e.g., using >99% pure tubulin) measure IC₅₀ values. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) destabilizes microtubules by binding to the colchicine site, as shown via competitive assays with [³H]colchicine . Dose-dependent G2/M phase arrest in HeLa cells (IC₅₀ = 1.2 µM) confirms mitotic blockage .

Q. How do substituents influence the optoelectronic properties of benzimidazole Schiff bases?

Electron-donating groups (e.g., -OCH₃) increase Stokes shifts (e.g., 80 nm for 3-methoxy derivatives) by reducing photon reabsorption. TD-DFT calculations reveal charge-transfer transitions (λmax = 350–400 nm) in compounds like 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol, with HOMO localized on the benzimidazole ring and LUMO on the Schiff base .

Q. Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
  • Data Reproducibility : Validate NMR spectra with DEPT-135 to distinguish CH₂/CH₃ groups .
  • Biological Assays : Pair tubulin polymerization assays with cell cycle analysis (flow cytometry) for mechanistic confirmation .

Properties

IUPAC Name

methyl 1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUBWDNDGBVKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341891
Record name Methyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-53-8
Record name Methyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Na2CO3 (0.64 g, 6.07 mmol) was added to a solution of (17) (1.9 g, 6.07 mmol) in 20 mL MeOH. The reaction mixture was heated to reflux for 14 h and then cooled to RT. 1N HCl was added to the solution and the reaction mixture was stirred for 0.5 hour. The mixture was extracted with EA. The organic phase was washed with brine, dried over Na2SO4 and evaporated to give the title compound (0.89 g, yield 83%). ESI-MS (M+1): 177 calc. for C9H8N2O2 176.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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